MFCD18322300
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Overview
Description
The compound “MFCD18322300” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322300” involves specific reaction conditions and reagents. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Industrial Production Methods: The industrial production of “this compound” leverages its crystal form, which facilitates easy preparation and storage. The process is designed to be efficient and scalable, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: “MFCD18322300” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Utilizes water radical cations to achieve high yields under ambient conditions.
Reduction: Involves specific reducing agents to alter the compound’s oxidation state.
Substitution: Employs various nucleophiles to replace functional groups within the molecule.
Major Products Formed: The reactions of “this compound” result in the formation of quaternary ammonium cations, amine N-oxides, and other significant structures .
Scientific Research Applications
“MFCD18322300” has a wide range of applications in scientific research:
Chemistry: Used in synthetic transformations and as a reagent in multi-component reactions.
Biology: Plays a role in studying biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “MFCD18322300” involves its interaction with specific molecular targets and pathways. It exerts its effects through the modulation of chemical reactions and interactions at the molecular level. The compound’s unique structure allows it to participate in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
“MFCD18322300” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Triazolo ring compounds: Share similar structural features and reactivity patterns.
Methanesulfonate derivatives: Exhibit comparable solubility and stability properties.
The uniqueness of “this compound” lies in its specific crystal form and preparation method, which enhance its solubility and stability, making it distinct from other related compounds .
Properties
IUPAC Name |
2-chloro-6-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCSFXGLPCSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691664 |
Source
|
Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-30-0 |
Source
|
Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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